molecular formula C9H8O4 B1219286 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid CAS No. 10589-28-3

2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid

Cat. No.: B1219286
CAS No.: 10589-28-3
M. Wt: 180.16 g/mol
InChI Key: GQYBCIHRWMPOOF-YVMONPNESA-N
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Description

2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid, also known as 4, alpha-dihydroxycinnamic acid or 4-hydroxy-enol-phenylpyruvate, belongs to the class of organic compounds known as phenylpyruvic acid derivatives. Phenylpyruvic acid derivatives are compounds containing a phenylpyruvic acid moiety, which consists of a phenyl group substituted at the second position by an pyruvic acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound can be biosynthesized from 4-hydroxyphenylpyruvic acid through the action of the enzyme macrophage migration inhibitory factor. In humans, this compound is involved in the tyrosine metabolism pathway and the disulfiram action pathway. This compound is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the hawkinsinuria pathway.
2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid is a 2-hydroxy monocarboxylic acid that is acrylic acid in which the hydrogen at position 2 is substituted by a hydroxy group and a hydrogen at position 3 is substituted by a 4-hydroxyphenyl group. It has a role as a mouse metabolite. It is a member of phenols and a 2-hydroxy monocarboxylic acid. It derives from an acrylic acid.

Scientific Research Applications

Polymer Synthesis

2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid, also known as phloretic acid (PA), is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process is significant in the production of polybenzoxazine, offering thermal and thermo-mechanical properties suitable for various applications. PA provides an eco-friendly alternative to phenol in benzoxazine monomer synthesis, highlighting its potential in material science (Trejo-Machin et al., 2017).

Crystal Structure and Spectroscopy

The crystal structure, infrared spectrum, and thermal stability of this compound sodium salt have been analyzed. The compound forms a two-dimensional polymer, providing insights into its structural stability and potential applications in material science and spectroscopy (Kula et al., 2007).

Bio-Based Nanocomposites

This compound (HPPA) has been utilized as an organic modifier in layered double hydroxides for PBS bionanocomposites. This compound, being biobased, contributes to the production of fully biodegradable materials with enhanced thermal stability and mechanical reinforcement, showing potential in the development of green materials (Totaro et al., 2017).

Antioxidant and Chemopreventive Properties

A derivative of this compound, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown promising cancer chemopreventive properties. It exhibits biological effects related to cancer prevention and growth, highlighting its potential in medicinal chemistry and drug development (Curini et al., 2006).

Environmental Applications

The compound's derivatives have been studied for their role in bioremediation, particularly in the degradation of environmental pollutants like Bisphenol A. This research suggests its potential in environmental science, especially in the context of reducing pollution and enhancing biodegradability (Chhaya & Gupte, 2013).

Photochemistry and Photodynamics

Studies on the photodynamics of this compound and its derivatives, particularly in the context of their antioxidant properties and UV absorption, have implications in developing sunscreen components and understanding the photochemical processes of natural antioxidants (Horbury et al., 2016).

Properties

10589-28-3

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(Z)-2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,10-11H,(H,12,13)/b8-5-

InChI Key

GQYBCIHRWMPOOF-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C(=O)O)\O)O

SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=C(C(=O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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